The compound (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. It is classified under the category of benzofuran derivatives, which are known for their diverse biological activities, including anticancer properties. This compound's structure incorporates multiple bromine substituents and a hydroxyl group, contributing to its reactivity and biological profile.
This compound can be synthesized through various chemical reactions, including coupling reactions and functional group modifications. Its synthesis and biological evaluations have been documented in scientific literature, particularly in studies focusing on the development of novel anticancer agents derived from benzofuran structures .
The synthesis of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone involves several key steps:
The yield and purity of the synthesized compound are critical parameters that can be optimized through careful control of reaction conditions, such as temperature, solvent choice, and reaction time.
The molecular structure of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone features:
The compound undergoes various chemical reactions that can modify its structure or introduce new functional groups:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
The mechanism of action for compounds like (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone often involves:
Research indicates that similar compounds exhibit potent antiproliferative effects against various cancer cell lines, suggesting that this compound could also demonstrate significant biological activity .
Relevant data includes spectral analysis (NMR, IR) confirming structural integrity post-synthesis .
The potential applications of (6-Bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)methanone include:
The systematic IUPAC name for this compound is (6-bromo-2-ethyl-1-benzofuran-3-yl)(3,5-dibromo-4-hydroxyphenyl)methanone, which precisely defines its benzofuran core (substituted at positions 2 and 6) and the ketone-linked polybrominated hydroxyphenyl moiety. The term "benzofuran" follows the Hantzsch-Widman system for oxygen-containing heterocycles, while "methanone" designates the carbonyl (C=O) bridge. The compound is extensively referenced in pharmacological literature under several synonyms related to its role as a process impurity in the uricosuric drug benzbromarone. Key synonyms include:
Table 1: Accepted Synonyms and Regulatory Designations
Synonym | Context | Source |
---|---|---|
Benzbromarone EP Impurity B | European Pharmacopoeia | [2] [4] |
Benzbromarone Impurity II | General pharmacopeial | [2] [7] |
Benzbromarone Impurity 2 | Alternative numbering | [2] |
(6-Bromo-2-ethylbenzofuran-3-yl)(3,5-dibromo-4-hydroxyphenyl)methanone | Simplified IUPAC variant | [3] [6] |
Methanone, (6-bromo-2-ethyl-3-benzofuranyl)(3,5-dibromo-4-hydroxyphenyl)- | CA Index Name | [1] [7] |
These designations highlight its significance in pharmaceutical quality control, where it is monitored during benzbromarone synthesis and purification [2] [4].
The compound’s molecular formula is C₁₇H₁₁Br₃O₃, confirmed consistently across chemical databases and supplier documentation [1] [2] [3]. This formula accounts for:
The molecular weight is 502.98 g/mol, calculated as:
This high molecular weight and bromine content (47.7% by mass) contribute to its elevated density (1.90–1.91 g/cm³) and boiling point (predicted 555°C) [2] [7].
Spectroscopic data provides critical insights into functional groups and molecular conformation. Key characterizations include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit spectral values are limited in the search results, the SMILES notation (CCc1oc2cc(Br)ccc2c1C(=O)c3cc(Br)c(O)c(Br)c3) and InChIKey (InChI=1S/C17H11Br3O3/c1-2-13-15(10-4-3-9(18)7-14(10)23-13)16(21)8-5-11(19)17(22)12(20)6-8/h3-7,22H,2H2,1H3) [3] allow deduction of expected signals:
Infrared (IR) Spectroscopy
Functional groups yield characteristic absorptions:
Mass Spectrometry
High-resolution MS confirms the molecular ion [M]⁺ at m/z 499.8258 (calculated for C₁₇H₁₁⁷⁹Br₃O₃: 499.826), with diagnostic fragments:
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments | Inference |
---|---|---|
¹H NMR | δ 1.3 (t), 2.9 (q), 6.8–7.8 (m), 9.5 (s) | Ethyl, aromatic protons, phenolic OH |
IR | 1640–1680 cm⁻¹, 3200–3500 cm⁻¹, 500–700 cm⁻¹ | Ketone, phenolic OH, C–Br bonds |
MS | [M]⁺ 499.8258; fragments 420, 341 | Molecular ion; cleavage at carbonyl/ethyl |
No experimental single-crystal X-ray diffraction data for this compound is available in the Crystallography Open Database or other sources within the search results [10]. However, predicted geometric parameters derive from computational modeling and analog structures:
The absence of experimental crystallography underscores a research gap, though predicted cell parameters (if available) would likely indicate a monoclinic or orthorhombic system with a P 1 21 1 space group, common for similar heterocyclic ketones [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: